8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-16-8-6-15(7-9-16)25-11-12-26-19(28)17(23-24-20(25)26)18(27)22-13-14-5-3-4-10-21-14/h3-10H,2,11-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNKHMKBALJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities that warrant detailed exploration. This article reviews its biological activity based on available research findings, focusing on its anticancer properties and other pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N6O3 |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 946231-03-4 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was tested against various human cancer cell lines including A549 (lung carcinoma), MCF-7 (breast carcinoma), and SK-MEL-28 (melanoma). The results showed promising cytotoxic effects with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 9.0 | 5-Fluorouracil |
| SK-MEL-28 | 7.8 | Etoposide |
| A549 | >100 | No significant activity |
These findings suggest that the compound's structural features may contribute to its ability to inhibit cancer cell proliferation effectively.
The mechanism by which this compound exerts its anticancer effects is likely linked to its interaction with specific molecular targets involved in cell signaling pathways. Molecular docking studies have shown strong binding affinities with key kinases such as CSF1R and BRAF, which are implicated in tumor growth and survival. These interactions suggest a potential for the compound to modulate these pathways therapeutically.
Case Studies and Research Findings
-
Study on Antitumor Activity :
- Researchers synthesized various derivatives of imidazo[2,1-c][1,2,4]triazine and evaluated their cytotoxicity against multiple cancer cell lines.
- Compounds with electron-donating groups showed enhanced activity against MCF-7 cells.
- The study concluded that structural modifications could significantly influence the biological activity of these compounds .
- Molecular Docking Analysis :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s imidazo[2,1-c][1,2,4]triazine core distinguishes it from analogs with other fused heterocycles:
Substituent Analysis
Substituents critically modulate physicochemical properties and interactions:
Implications :
- The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to nitro (Compound 1l) or chloro (Compound 3) substituents.
- The pyridin-2-ylmethyl carboxamide may enhance aromatic stacking interactions relative to saturated chains (e.g., tetrahydro-pyran in Compound 11).
Molecular Weight and Solubility
- The target compound (392.4 g/mol) is heavier than simpler imidazopyridines (e.g., Compound 1l, though exact weights are unspecified). Its ethoxy and pyridine groups balance hydrophobicity and polarity.
- Nitro (Compound 1l) and cyano (Compound 3) groups reduce solubility, whereas hydroxymethyl (Compound 11) improves it .
Research Findings and Implications
- Structural Flexibility : The target’s triazine core and ethoxyphenyl substituent offer a unique combination of rigidity and electron modulation, distinguishing it from oxygen-rich (oxazine) or fully aromatic (imidazopyridine) analogs.
- Drug Design Potential: Pyridine-containing carboxamides (target and Compound 11) may exhibit improved target engagement via H-bonding, whereas ester/cyano groups (Compounds 1l, 3) could limit bioavailability.
- Knowledge Gaps: Biological activity data are absent in the evidence, necessitating further studies on pharmacokinetics and target binding.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic assembly. A one-pot two-step reaction strategy, as described for analogous tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., via cyclocondensation and subsequent functionalization), can be adapted . For carboxamide coupling, EDCI/HOBt-mediated amidation under anhydrous DMF at 60°C for 18 hours is effective, as demonstrated in related triazolopyrazine-carboxamide syntheses .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., acetonitrile or DCM) to enhance yield.
Q. How should researchers characterize this compound’s purity and structure?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign signals for the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons), pyridin-2-ylmethyl (δ ~8.0–8.5 ppm), and tetrahydroimidazotriazine core (δ ~2.5–4.0 ppm for methylene/methine groups) .
- HRMS (ESI) : Confirm molecular ion peaks with <5 ppm mass accuracy .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow GHS guidelines for acute toxicity and skin/eye irritation. Use PPE (gloves, goggles, lab coats), ensure fume hood ventilation, and avoid dust generation. For spills, collect material in sealed containers and dispose per institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use ICReDD’s workflow: combine computational reaction path searches with experimental validation to reduce trial-and-error cycles . For example, simulate EDCI/HOBt coupling energetics to identify optimal temperature and solvent polarity.
Q. What strategies resolve contradictions in spectral data for intermediates?
- Case Study : If NMR signals for the tetrahydroimidazotriazine core overlap with pyridin-2-ylmethyl protons, use 2D NMR (COSY, HSQC) to resolve ambiguities . Compare experimental IR data with computational vibrational spectra (e.g., using Gaussian software) to verify functional groups .
Q. How can researchers address low yields in the final amidation step?
- Troubleshooting :
- Solvent Optimization : Replace DMF with THF or DCM if side reactions (e.g., hydrolysis) occur .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile/water) to isolate the product .
Q. What are the challenges in assessing this compound’s pharmacological potential?
- Methodology :
- Solubility : Address poor aqueous solubility via co-solvents (e.g., DMSO/PBS mixtures) or prodrug design .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative liabilities (e.g., amide bond cleavage) .
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR, noting potential off-target effects from the trifluoromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
